molecular formula C7H7BrO2 B1265809 5-Bromo-2-hydroxybenzyl alcohol CAS No. 2316-64-5

5-Bromo-2-hydroxybenzyl alcohol

Cat. No. B1265809
CAS RN: 2316-64-5
M. Wt: 203.03 g/mol
InChI Key: KNKRHSVKIORZQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 5-Bromo-2-hydroxybenzyl alcohol can be synthesized through palladium-catalyzed reactions. A study by Iwasaki et al. (2015) demonstrated the use of a palladium/electron-deficient phosphine catalyst for coupling o-iodobiphenyls or (Z)-β-halostyrenes with o-bromobenzyl alcohols, which could potentially be applied for synthesizing 5-Bromo-2-hydroxybenzyl alcohol (Iwasaki, Araki, Iino, & Nishihara, 2015).

Molecular Structure Analysis

  • The molecular structure of 5-Bromo-2-hydroxybenzyl alcohol derivatives has been analyzed in various studies. For instance, Xue et al. (2011) characterized the crystal structures of N′-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide, a related compound, providing insights into the molecular arrangement and bonding patterns (Xue, Han, Zhao, & Feng, 2011).

Chemical Reactions and Properties

  • 5-Bromo-2-hydroxybenzyl alcohol can participate in various chemical reactions. For example, Zhao et al. (2016) explored chemodivergent reactions of ortho-mercaptobenzyl alcohols with vinylindoles and styrenes, which may be relevant to the chemical behavior of 5-Bromo-2-hydroxybenzyl alcohol (Zhao, Tang, Zhang, Xu, & Shi, 2016).

Physical Properties Analysis

  • The physical properties of related compounds, such as 2-fluorobenzyl alcohol, have been investigated. For instance, Evangelisti, Favero, and Caminati (2010) studied the rotational spectrum of 2,5-difluorobenzyl alcohol, which can provide insights into the physical properties of 5-Bromo-2-hydroxybenzyl alcohol (Evangelisti, Favero, & Caminati, 2010).

Scientific Research Applications

  • Dendritic Macromolecules Synthesis :

    • Hawker and Fréchet (1990) described a novel convergent approach to dendritic macromolecules using polyether dendritic fragments. This process begins with benzylic bromides, including compounds similar to 5-Bromo-2-hydroxybenzyl alcohol, progressing inward to create hyperbranched macromolecules. This method offers control over the periphery groups of the molecule and involves reaction at a single site of the growing macromolecule (Hawker & Fréchet, 1990).
  • Marine Enzyme Research :

    • Pedersen (1976) identified an enzyme in the red alga Cystoclonium purpureum that catalyzes the formation of bromo-hydroxybenzyl alcohols, closely related to 5-Bromo-2-hydroxybenzyl alcohol. This research contributes to understanding the biochemical pathways in marine organisms (Pedersen, 1976).
  • Natural Compound Isolation :

    • Research on the red alga Lenormandia prolifera by Saenger, Pedersen, and Rowan (1976) led to the detection of bromo-compounds including those structurally related to 5-Bromo-2-hydroxybenzyl alcohol. These compounds were isolated from the algal pigment floridorubin (Saenger, Pedersen, & Rowan, 1976).
  • Cancer Research :

    • Xu et al. (2004) isolated dibenzyl bromophenols from the brown alga Leathesia nana, which includes derivatives similar to 5-Bromo-2-hydroxybenzyl alcohol. Some of these compounds showed selective cytotoxicity against human cancer cell lines, indicating potential for cancer research (Xu et al., 2004).
  • Chemical Synthesis :

    • Curran and Yu (1992) introduced new alcohol protecting groups, including o-bromobenzyl, which is structurally related to 5-Bromo-2-hydroxybenzyl alcohol. These groups were used in synthetic chemistry for the efficient production of aldehydes or ketones (Curran & Yu, 1992).
  • Antioxidant Research :

    • Olsen et al. (2013) studied the antioxidant activity of bromophenols isolated from the red alga Vertebrata lanosa. Compounds structurally similar to 5-Bromo-2-hydroxybenzyl alcohol demonstrated potent antioxidant effects in cellular assays (Olsen et al., 2013).
  • Bromophenol Synthesis in Algae :

    • Craigie and Gruenig (1967) reported 3,5-Dibromo-p-hydroxybenzyl alcohol, a compound closely related to 5-Bromo-2-hydroxybenzyl alcohol, as a natural constituent in certain red algae. This discovery aids in understanding the natural synthesis of bromophenols in marine organisms (Craigie & Gruenig, 1967).

Safety And Hazards

5-Bromo-2-hydroxybenzyl alcohol may cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

4-bromo-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKRHSVKIORZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177739
Record name Bromosaligenin
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Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxybenzyl alcohol

CAS RN

2316-64-5
Record name 5-Bromo-2-hydroxybenzyl alcohol
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Record name Bromosaligenin
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Record name 5-bromo-2-hydroxybenzyl alcohol
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Record name BROMOSALIGENIN
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Synthesis routes and methods I

Procedure details

Under ice cooling, the solution of 5-bromosalicylic acid (21.7 g) in ether (200 ml) was slowly added dropwise to the suspension of LiAlH4 (5.7 g) in ether (200 ml). After stirring at room temperature for 30 minutes, the reaction solution was slowly poured into 3N HCl with floating ice for extraction with ethyl acetate. The organic phase was washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The oily residue generated after the evaporation of the solvent under reduced pressure was crystallized from ether-hexane, and the crystal was filtered, to give the title compound (15.5 g; 76.5%).
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Yield
76.5%

Synthesis routes and methods II

Procedure details

At 0°-5° C., 11.5 ml. of bromine in 100 ml. of carbon tetrachloride was added dropwise to a suspension of 24.8 g. of saligenin and 24 g. of calcium carbonate in a solvent mixture of 200 ml. of carbon tetrachloride and 220 ml. of methylene chloride. The reaction mixture was stirred for 24 hours at room temperature, then filtered, and the precipitate was washed with carbon tetrachloride. The CCl4 /CH2Cl2 phase was discarded. The solid substance was taken up in ethyl acetate/water, and the organic phase was separated, dried over magnesium sulfate, and evaporated to dryness. The residue was recrystallized from methylene chloride, thus obtaining colorless crystal flakes (24 g.). Melting point: 107°-109° C. (methylene chloride).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-hydroxybenzyl alcohol
Reactant of Route 2
5-Bromo-2-hydroxybenzyl alcohol
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5-Bromo-2-hydroxybenzyl alcohol
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5-Bromo-2-hydroxybenzyl alcohol
Reactant of Route 5
5-Bromo-2-hydroxybenzyl alcohol
Reactant of Route 6
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5-Bromo-2-hydroxybenzyl alcohol

Citations

For This Compound
47
Citations
E Saniger, M Díaz-Gavilán, B Delgado, D Choquesillo… - Tetrahedron, 2004 - Elsevier
… When 5-chloro-2-hydroxybenzyl alcohol 7d, and 5-bromo-2-hydroxybenzyl alcohol 7e were used, the 2-[(2-methoxyethoxymethoxy)]benzyl alcohols 8d,e were the only compounds …
Number of citations: 7 www.sciencedirect.com
M Waheed, MA Alsharif, M Issa Alahmdi… - European Journal of …, 2023 - Wiley Online Library
An efficient, environmentally benign and one‐pot approach for the synthesis of 2‐arylimino‐2H‐chromenes from 2‐hydroxybenzyl alcohols and β‐ketothioamides at room temperature …
SS Ghalehbandi, D Ghazanfari, SA Ahmadi… - Rev. Roum …, 2020 - academia.edu
Oxidation of alcohols to the carbonyl compounds is an important transformation in organic synthesis1. Solid supports such as silica gel have found wide application in organic reactions. …
Number of citations: 1 www.academia.edu
P Kitschke, AA Auer, A Seifert, T Rueffer, H Lang… - Inorganica Chimica …, 2014 - Elsevier
… Di-tert-butyl-di-ethoxy germane (1.65 mL, 2.00 g, 7.22 mmol) was slowly added to a stirred solution of 5-bromo-2-hydroxybenzyl alcohol (1.47 g, 7.22 mmol) in xylene (50 mL) under …
Number of citations: 24 www.sciencedirect.com
T Takagi, A Kimura, YZ Da, H Nakai, H Fujiwara - Analytical sciences, 1992 - Springer
The Grunbauer’s method using multiple-regression analysis has been applied to determine the partition coefficients in liposome/water systems after a modification to an ideal case …
Number of citations: 4 link.springer.com
SY Wu, M Yoshida, JE Casida - Journal of Labelled …, 1994 - Wiley Online Library
… 6-Bromo-2-octyl-BDPO (I) was synthesized by reaction of 5-bromo-2-hydroxybenzyl alcohol (4) and octylphosphonic dichlorida. Tritiation of 2 and 5 with 3H2 and suitable catalysts gave …
CG Fraga, BE Leibovitz, AL Tappel - Free Radical Biology and Medicine, 1987 - Elsevier
Twenty-seven halogenated compounds were screened as potential inducers of lipid peroxidation in rat liver, kidney, spleen, and testes slices, In addition to the known lipid peroxidation …
Number of citations: 136 www.sciencedirect.com
M Ono, MP Kung, C Hou, HF Kung - Nuclear medicine and biology, 2002 - Elsevier
… The desired Wittig reagent, 1, was readily prepared from 5-bromo-2-hydroxybenzyl alcohol and triphenylphosphine hydrobromide (yield 96%). Another Wittig reagent, 13, was …
Number of citations: 184 www.sciencedirect.com
P Kitschke, M Walter, T Rüffer, H Lang… - Dalton …, 2016 - pubs.rsc.org
… -2-hydroxy-5-methylbenzyl alcohol, 9 LiNMe 2 , 40 Ge(NMe 2 ) 4 , 41 2-hydroxy-5-methylbenzaldehyde, 42 2-hydroxy-5-methylbenzyl alcohol 9 and 5-bromo-2-hydroxybenzyl alcohol 9 …
Number of citations: 13 pubs.rsc.org
P Kitschke, M Walter, T Rüffer, A Seifert… - Journal of Materials …, 2016 - pubs.rsc.org
… 2-Hydroxy-5-methylbenzyl alcohol, 5-bromo-2-hydroxybenzyl alcohol 97 were synthesized according to modified literature procedures. 2-Hydroxybenzyl alcohol was purified by column …
Number of citations: 37 pubs.rsc.org

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